4,4'-(Methylenedicyclohexane-1,4-diyl)bis(1,1-dimethylsemicarbazide)
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Overview
Description
EINECS 302-599-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 302-599-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction mechanism .
Scientific Research Applications
EINECS 302-599-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving biochemical pathways or as a tool for understanding cellular processes. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic agent. Industrial applications may include its use in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of EINECS 302-599-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with specific receptors .
Properties
CAS No. |
94113-65-2 |
---|---|
Molecular Formula |
C19H38N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)cyclohexyl]methyl]cyclohexyl]urea |
InChI |
InChI=1S/C19H38N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h14-17H,5-13H2,1-4H3,(H2,20,22,26)(H2,21,23,27) |
InChI Key |
SVOIFFCGMDXIDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)NN(C)C |
Origin of Product |
United States |
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